molecular formula C18H17N3O2 B10851647 N-benzoyl-phenylalanyl-glycine-nitrile

N-benzoyl-phenylalanyl-glycine-nitrile

Cat. No.: B10851647
M. Wt: 307.3 g/mol
InChI Key: WEIUVZVWLANUJJ-INIZCTEOSA-N
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Description

N-Benzoyl-phenylalanyl-glycine-nitrile is a synthetic phenylalanine derivative incorporating a nitrile group as a carboxylic acid bioisostere. This compound is of significant interest in medicinal chemistry and antiviral research, particularly for the development of broad-spectrum agents against RNA viruses. Recent studies have shown that phenylalanine derivatives carrying nitrile bioisosteres exhibit promising in vitro antiviral activity against challenging pathogens such as the Chikungunya virus (CHIKV) and human parainfluenza virus type 3 (hPIV-3) . The structural motif of this compound combines a phenylalanine core, commonly found in protease inhibitors and other antiviral agents, with a strategically placed nitrile group. The nitrile functionality is a key pharmacophore in drug design, often contributing to target binding and metabolic stability, and is found in several approved antiviral drugs . As a research chemical, this compound serves as a valuable building block and tool compound for investigating new antiviral mechanisms, studying viral enzyme inhibition, and exploring the structure-activity relationships (SAR) of peptidomimetic therapeutics. The molecular formula for this compound is C18H17N3O2 . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[(2S)-1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

WEIUVZVWLANUJJ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC#N)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-phenylalanyl-glycine-nitrile typically involves the coupling of benzoyl chloride with phenylalanine, followed by the addition of glycine and a nitrile group. The reaction conditions often include the use of organic solvents such as toluene and catalysts like zinc acetate to facilitate the conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzoyl-phenylalanyl-glycine-nitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group enhances the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, such as the inhibition of proteases involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Phenylglycine

  • Structure: Simpler analog with a benzoyl group directly attached to glycine (C₈H₉NO₂; MW 151.16 g/mol) .
  • Key Differences : Lacks the phenylalanyl spacer and nitrile group, resulting in lower molecular weight and reduced structural complexity.
  • Properties : Higher solubility in polar solvents compared to the target compound due to the absence of hydrophobic side chains.
  • Applications : Primarily used in organic synthesis rather than biochemical assays .

N-a-Benzoyl-L-Arginine-4-Nitroanilide Hydrochloride

  • Structure : Contains a benzoyl group, arginine residue, and nitroanilide terminus .
  • Key Differences : The nitroanilide group replaces the nitrile, making it a chromogenic substrate for proteases (e.g., trypsin).
  • Research Findings : Used in kinetic assays due to its UV-vis absorbance upon cleavage. The nitrile in the target compound may offer alternative reactivity or stability under acidic conditions .

Benzyl Nitrile (C₆H₅CH₂CN)

  • Structure : Aromatic nitrile without peptide linkages (MW 117.15 g/mol) .
  • Key Differences : Simpler structure but shares the nitrile functional group.
  • Properties : High thermal stability and resistance to hydrolysis compared to esters or amides. This suggests the nitrile in the target compound may enhance metabolic stability in biological systems .

Benzylpenicillin Derivatives (e.g., Benzathine Benzylpenicillin)

  • Structure : Complex bicyclic β-lactam core with a benzyl side chain .
  • Key Differences : The β-lactam ring confers antibiotic activity, absent in the target compound. Both share benzyl-related hydrophobicity, but the peptide backbone of the target may limit membrane permeability compared to smaller antibiotics .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Solubility Profile Key Applications
N-Benzoyl-phenylalanyl-glycine-nitrile* ~350 (estimated) Benzoyl, peptide, nitrile Low (hydrophobic) Enzyme inhibition studies
N-Phenylglycine 151.16 Benzoyl, glycine High (polar solvents) Organic synthesis
N-a-Benzoyl-L-arginine-4-nitroanilide ~450 (estimated) Benzoyl, nitroanilide, arginine Moderate (aqueous buffers) Protease assays
Benzyl nitrile 117.15 Aromatic nitrile Low (organic solvents) Solvent, intermediates

*Estimated based on structural analogs.

Research Findings and Implications

  • Stability : The nitrile group in the target compound may resist hydrolysis better than esters (e.g., tert-butyl esters in N-Methoxy-N-methyl-succinamic acid tert-butyl ester) , enhancing its utility in long-term assays.
  • Analytical Methods : Similar to N-a-benzoyl-L-arginine-4-nitroanilide, HPLC and TLC are likely effective for purity analysis, though mobile phases may require adjustment to accommodate the nitrile group .
  • Biological Activity : Unlike benzylpenicillin derivatives, the peptide backbone may limit antimicrobial effects but increase specificity for eukaryotic enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-benzoyl-phenylalanyl-glycine-nitrile, and how can purity be validated?

  • Answer : Synthesis typically involves peptide coupling reactions using benzoyl chloride, phenylalanine, and glycinonitrile precursors. The reaction should be monitored via thin-layer chromatography (TLC) or HPLC for intermediate formation. Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires 1^1H/13^13C NMR for structural confirmation and HPLC with UV detection (≥95% purity threshold). For reproducibility, document solvent ratios, temperature, and catalyst concentrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow OSHA and DOT HAZMAT guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Safety Data Sheets (SDS) should be consulted for toxicity thresholds and disposal protocols .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS at weekly intervals. Use Arrhenius modeling to predict shelf life. Include controls (e.g., inert atmosphere) to isolate oxidative/hydrolytic degradation pathways .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Answer : Contradictions may arise from impurities or polymorphic forms. Perform recrystallization in multiple solvents (e.g., DMSO, acetonitrile) and compare solubility via gravimetric analysis. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. Statistical tools like ANOVA can assess batch-to-batch variability .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution with proteases. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Kinetic studies can identify rate-limiting steps in racemization. Compare results with structurally similar nitriles (e.g., N-acetyl-phenylalanine derivatives) .

Q. How do computational models predict the interaction of this compound with biological targets like proteases?

  • Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to active sites (e.g., papain-like proteases). Validate predictions with SPR (surface plasmon resonance) binding assays. Cross-reference with SAR studies on benzamide derivatives to identify critical pharmacophores .

Q. What experimental designs address low yields in solid-phase synthesis of this compound?

  • Answer : Screen resin types (e.g., Wang vs. Rink amide) and coupling reagents (HATU vs. DIC/HOBt). Use microwave-assisted synthesis to enhance reaction efficiency. Analyze side products via LC-MS to identify hydrolysis or epimerization. Optimize cleavage conditions (TFA/triisopropylsilane ratios) .

Methodological Notes

  • Data Validation : Replicate experiments across ≥3 independent batches and report mean ± SD. Use NIH guidelines for preclinical data reporting .
  • Structural Confirmation : Include 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) in supplementary materials .
  • Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

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